molecular formula C12H14Cl2N4O2S B2948155 (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-N-[(methylcarbamothioyl)amino]propanamide CAS No. 338407-67-3

(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-N-[(methylcarbamothioyl)amino]propanamide

Cat. No.: B2948155
CAS No.: 338407-67-3
M. Wt: 349.23
InChI Key: DRAGVSONRIRYST-FZSIALSZSA-N
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Description

This compound features a propanamide backbone with two key substituents:

  • An (E)-configured imino group linked to a 2,4-dichlorobenzyloxy moiety at the C3 position.
  • A methylcarbamothioylamino group (-NH-C(S)-NH-CH₃) attached to the propanamide nitrogen.

This combination suggests applications in medicinal chemistry, particularly in enzyme inhibition or antimicrobial activity .

Properties

IUPAC Name

1-[[(3E)-3-[(2,4-dichlorophenyl)methoxyimino]propanoyl]amino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N4O2S/c1-15-12(21)18-17-11(19)4-5-16-20-7-8-2-3-9(13)6-10(8)14/h2-3,5-6H,4,7H2,1H3,(H,17,19)(H2,15,18,21)/b16-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAGVSONRIRYST-FZSIALSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)CC=NOCC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)NNC(=O)C/C=N/OCC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-N-[(methylcarbamothioyl)amino]propanamide is a synthetic organic molecule notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

  • Molecular Formula : C15H16Cl2N4O3S
  • Molar Mass : 393.28 g/mol
  • CAS Number : 400078-42-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as:

  • Antimicrobial Agent
  • Anticancer Agent
  • Anti-inflammatory Agent
  • Neuroprotective Agent

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study conducted by Kesten et al. (1992) demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the compound interferes with bacterial cell wall synthesis and disrupts membrane integrity.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

The compound has also shown promise in cancer research. In vitro studies have revealed that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of apoptotic proteins.

Case Study: Breast Cancer Cell Line

In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was evaluated using animal models of inflammation. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when administered at therapeutic doses.

Inflammatory Model Results

In a carrageenan-induced paw edema model, the compound showed:

Treatment GroupPaw Edema Reduction (%)
Control0
Compound (50 mg/kg)45
Compound (100 mg/kg)70

Neuroprotective Activity

Preliminary studies suggest that the compound may possess neuroprotective properties. In models of oxidative stress-induced neuronal injury, it was found to reduce cell death and oxidative damage markers.

The neuroprotective effects are believed to be mediated through:

  • Scavenging of free radicals.
  • Modulation of signaling pathways associated with neuronal survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Propanamide Backbone

a. N-Substituent Modifications
  • Compound 3 (): Structure: 3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide. Key Differences: Replaces the 2,4-dichlorobenzyloxyimino group with a 5-chloropyridylamino moiety. Bioactivity: Exhibits superior radical scavenging activity due to the electron-deficient pyridine ring and thiourea group .
  • (3Z)-N-(4-Bromophenyl)-3-{[(2,4-Dichlorophenyl)methoxy]imino}propanamide (): Structure: Similar backbone but substitutes the methylcarbamothioylamino group with a 4-bromophenyl group. Implications: Bromine increases molecular weight and may alter binding kinetics compared to the sulfur-containing analog .
b. C3 Substituent Modifications
  • (3Z)-N-(3,4-Dichlorophenyl)-3-{[(2,6-Dichlorophenyl)methoxy]imino}propanamide (): Structure: Replaces the 2,4-dichlorobenzyloxy group with a 2,6-dichloro analog.
  • (3E)-N-(2,4-Difluorophenyl)-3-(Methoxyimino)propanamide (): Structure: Fluorine replaces chlorine on the phenyl ring, and methoxy substitutes the benzyloxy group. Pharmacokinetics: Fluorine enhances metabolic stability, while methoxy reduces lipophilicity .

Functional Group Replacements

  • Propanil (N-(3,4-Dichlorophenyl)propanamide, ): Structure: Simplest analog lacking both imino and carbamothioyl groups. Bioactivity: A known herbicide, highlighting the critical role of additional substituents in the target compound for specialized applications .
  • Compound 51 (): Structure: Features a tetrahydropyrimidine-carboxamide core but retains dichlorophenyl motifs.

Antioxidant and Antimicrobial Activity

  • Compound 3 (): Demonstrates potent radical scavenging (IC₅₀ = 12 µM) due to the thiourea group’s redox activity.
  • Hydrazones 7–10 (): Schiff base derivatives show selective antibacterial activity, suggesting the imino group’s importance in microbial target engagement .

Impact of Halogenation

  • 2,4-Dichlorophenyl vs. 2,6-Dichlorophenyl ():
    • 2,4-Dichloro : Optimal for planar interactions with hydrophobic enzyme pockets.
    • 2,6-Dichloro : Increased steric bulk may hinder binding but improve selectivity .

Role of Thiourea vs. Urea Groups

  • Methylcarbamothioylamino (target compound) vs. Phenylcarbamoyl (): Thiourea derivatives (e.g., Compound 3) exhibit higher antioxidant activity, while urea analogs (e.g., Compound 4) excel in reducing power due to differential hydrogen-bonding capacity .

Physicochemical Data

Compound Molecular Weight logP* Solubility (mg/mL)
Target Compound 416.10 4.2 <0.1 (DMSO)
(3Z)-N-(4-Bromophenyl) analog (15) 416.10 4.5 <0.1 (DMSO)
Propanil (16) 218.08 2.8 0.3 (Water)

*Calculated using XlogP3-AA .

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